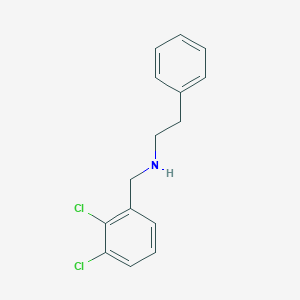

N-(2,3-dichlorobenzyl)-2-phenylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

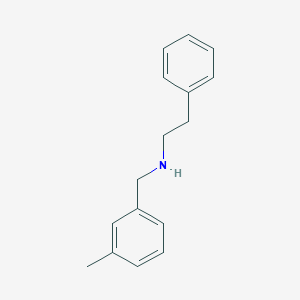

N-(2,3-dichlorobenzyl)-2-phenylethanamine, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of phenylethylamines. It was initially developed as a potential antidepressant, but due to its stimulant properties, it has gained popularity as a recreational drug. BZP is known for its ability to induce euphoria, increase energy levels, and enhance cognitive performance. However, its use as a recreational drug is illegal in many countries due to its potential for abuse and adverse health effects.

Wirkmechanismus

N-(2,3-dichlorobenzyl)-2-phenylethanamine acts as a central nervous system stimulant by increasing the levels of dopamine and serotonin in the brain. It binds to the dopamine and serotonin transporters, which are responsible for regulating the levels of these neurotransmitters in the brain. By binding to these transporters, N-(2,3-dichlorobenzyl)-2-phenylethanamine prevents the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain.

Biochemical and physiological effects:

N-(2,3-dichlorobenzyl)-2-phenylethanamine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can lead to hyperglycemia and hyperlipidemia. N-(2,3-dichlorobenzyl)-2-phenylethanamine can also cause nausea, vomiting, and abdominal pain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dichlorobenzyl)-2-phenylethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. N-(2,3-dichlorobenzyl)-2-phenylethanamine also has well-documented pharmacological properties, making it a useful tool for studying the mechanisms of action of central nervous system stimulants.

However, the use of N-(2,3-dichlorobenzyl)-2-phenylethanamine in lab experiments is limited due to its potential for abuse and adverse health effects. Researchers must take precautions to ensure that the compound is handled safely and that its use is strictly controlled.

Zukünftige Richtungen

There are several future directions for research on N-(2,3-dichlorobenzyl)-2-phenylethanamine. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and depression. Further studies are needed to investigate its efficacy and safety in these applications.

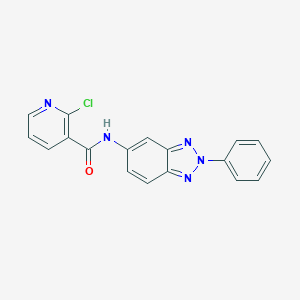

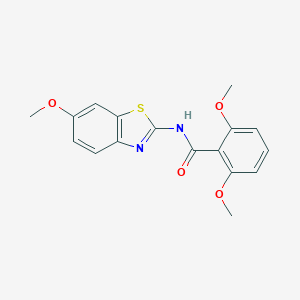

Another area of interest is the development of analogs of N-(2,3-dichlorobenzyl)-2-phenylethanamine that have improved pharmacological properties. Researchers are exploring the use of computational methods to design analogs that have increased selectivity and potency.

Conclusion:

N-(2,3-dichlorobenzyl)-2-phenylethanamine is a synthetic compound with potential therapeutic applications. It acts as a central nervous system stimulant by increasing the levels of dopamine and serotonin in the brain. N-(2,3-dichlorobenzyl)-2-phenylethanamine has several advantages for use in lab experiments but is limited by its potential for abuse and adverse health effects. Future research on N-(2,3-dichlorobenzyl)-2-phenylethanamine will focus on its potential as a therapeutic agent and the development of analogs with improved pharmacological properties.

Synthesemethoden

N-(2,3-dichlorobenzyl)-2-phenylethanamine is synthesized by reacting benzyl chloride with 2,3-dichlorophenethylamine in the presence of a base. The reaction yields N-(2,3-dichlorobenzyl)-2-phenylethanamine as the primary product, along with some impurities. The purity of N-(2,3-dichlorobenzyl)-2-phenylethanamine can be improved by further purification techniques such as recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dichlorobenzyl)-2-phenylethanamine has been studied extensively in the scientific community due to its potential as a therapeutic agent. Several studies have investigated its antidepressant and anxiolytic properties. N-(2,3-dichlorobenzyl)-2-phenylethanamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood and behavior. It has also been studied as a potential treatment for Parkinson's disease due to its ability to increase dopamine levels in the brain.

Eigenschaften

Produktname |

N-(2,3-dichlorobenzyl)-2-phenylethanamine |

|---|---|

Molekularformel |

C15H15Cl2N |

Molekulargewicht |

280.2 g/mol |

IUPAC-Name |

N-[(2,3-dichlorophenyl)methyl]-2-phenylethanamine |

InChI |

InChI=1S/C15H15Cl2N/c16-14-8-4-7-13(15(14)17)11-18-10-9-12-5-2-1-3-6-12/h1-8,18H,9-11H2 |

InChI-Schlüssel |

DIBYYCDRDDSXRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)

![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)

![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)

![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)